molecular formula C10H9NO B13855750 4-Methyl-3-(2-oxoethyl)benzonitrile

4-Methyl-3-(2-oxoethyl)benzonitrile

Cat. No.: B13855750
M. Wt: 159.18 g/mol
InChI Key: TXBZCZYUYDXNOM-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-oxoethyl)benzonitrile is an organic compound with the molecular formula C10H9NO It is a derivative of benzonitrile, where a methyl group and a 2-oxoethyl group are substituted at the 4 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(2-oxoethyl)benzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzonitrile with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(2-oxoethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-methyl-3-(2-oxoethyl)benzoic acid.

    Reduction: Formation of 4-methyl-3-(2-aminoethyl)benzonitrile.

    Substitution: Formation of halogenated derivatives like 4-methyl-3-(2-oxoethyl)-2-bromobenzonitrile.

Scientific Research Applications

4-Methyl-3-(2-oxoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(2-oxoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzonitrile: Lacks the 2-oxoethyl group, making it less reactive in certain chemical transformations.

    3-(2-Oxoethyl)benzonitrile: Lacks the methyl group, which can influence its reactivity and physical properties.

    4-Methyl-3-(2-hydroxyethyl)benzonitrile: Contains a hydroxyl group instead of a keto group, affecting its chemical behavior.

Uniqueness

4-Methyl-3-(2-oxoethyl)benzonitrile is unique due to the presence of both the methyl and 2-oxoethyl groups, which confer distinct reactivity and properties

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-methyl-3-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-8-2-3-9(7-11)6-10(8)4-5-12/h2-3,5-6H,4H2,1H3

InChI Key

TXBZCZYUYDXNOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)CC=O

Origin of Product

United States

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